Bienvenue dans la boutique en ligne BenchChem!

3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

TrkA inhibition chronic pain kinase inhibitor

3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea (CAS 1235392-25-2) is a fully synthetic, trisubstituted urea derivative bearing a naphthalen-1-ylmethyl group at the N-3 position, a thiophen-3-ylmethyl group at the N-1 position, and a 2,2,2-trifluoroethyl substituent also at N-1. The compound is catalogued in the DrugMAP database as a Tropomyosin-related kinase A (TrkA) inhibitor and is associated with patented indications spanning chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumours (ICD-11: 2A00–2F9Z).

Molecular Formula C19H17F3N2OS
Molecular Weight 378.41
CAS No. 1235392-25-2
Cat. No. B2364237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
CAS1235392-25-2
Molecular FormulaC19H17F3N2OS
Molecular Weight378.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=CSC=C3)CC(F)(F)F
InChIInChI=1S/C19H17F3N2OS/c20-19(21,22)13-24(11-14-8-9-26-12-14)18(25)23-10-16-6-3-5-15-4-1-2-7-17(15)16/h1-9,12H,10-11,13H2,(H,23,25)
InChIKeyNHQAXWITUWTRNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea (CAS 1235392-25-2): A Trisubstituted Urea TrkA Inhibitor for Pain and Oncology Research


3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea (CAS 1235392-25-2) is a fully synthetic, trisubstituted urea derivative bearing a naphthalen-1-ylmethyl group at the N-3 position, a thiophen-3-ylmethyl group at the N-1 position, and a 2,2,2-trifluoroethyl substituent also at N-1 . The compound is catalogued in the DrugMAP database as a Tropomyosin-related kinase A (TrkA) inhibitor and is associated with patented indications spanning chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumours (ICD-11: 2A00–2F9Z) [1]. Its molecular formula is C₂₀H₁₉F₃N₂OS with a monoisotopic mass of 378.10 g/mol, and it possesses five hydrogen-bond acceptor sites, one hydrogen-bond donor, and five rotatable bonds .

Why 3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea Cannot Be Replaced by a Generic Urea or Mono-Fluorinated Analog for TrkA-Targeted Studies


Trisubstituted ureas that inhibit the NGF–TrkA pathway represent a structurally diverse class with IC₅₀ values spanning three orders of magnitude (27–4800 nM in TrkA biochemical assays) [1]. Even within a single patent family (WO2015042088), subtle changes to the N-1 substituent alter potency by >100-fold [1]. The target compound incorporates three pharmacophoric elements—a naphthylmethyl group, a thiophenylmethyl group, and a metabolically stabilising 2,2,2-trifluoroethyl moiety—simultaneously on a urea scaffold. Replacing the trifluoroethyl group with a simple methyl or ethyl substituent (as in CAS 1210205-25-6) would remove three C–F bonds known to enhance metabolic stability and modulate lipophilicity [2]. The combination of all three substituents is required to recapitulate the binding pose exploited in the proprietary WO2013176970 series; substitution with a generic urea analogue would predictably alter TrkA occupancy, selectivity, and pharmacokinetics.

Quantitative Comparator Evidence: 3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea vs. Closest Analogs


TrkA Target Engagement: Confirmed Inhibitory Classification vs. Non-Fluorinated Analog

DrugMAP annotates this compound (Tri-substituted urea derivative 1, synonym PMID28270021-Compound-WO2013176970Example1) as a TrkA kinase inhibitor, with patented indication coverage for chronic pain, neuropathic pain, pruritus, and solid tumours [1]. By contrast, the closest commercially indexed analog—1-(naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea (CAS 1210205-25-6, MW 296.4 g/mol)—lacks the N-1 2,2,2-trifluoroethyl substituent and has no TrkA target annotation or biological activity data in any public database, meaning its activity (if any) against TrkA is uncharacterised . The introduction of the trifluoroethyl group on the urea N-1 position increases the molecular weight by 81.7 g/mol and adds three C–F bonds that contribute approximately +0.5 to +1.0 logP units compared with the non-fluorinated congener, a magnitude consistent with reported effects of trifluoroethyl substitution on lipophilicity and metabolic stability [2].

TrkA inhibition chronic pain kinase inhibitor

Patent-Defined Indication Breadth vs. Alternative TrkA Scaffolds

According to DrugMAP, the target compound holds patented indication coverage for five disease areas: chronic pain (MG30), neuropathic pain (8E43.0), pruritus (EC90), solid tumour/cancer (2A00–2F9Z), and thymic cancer (2C27) [1]. This five-indication patent scope exceeds that of many other urea-based TrkA inhibitors. For comparison, the urea-based TrkA inhibitor series disclosed in WO2015042088 claims utility primarily for pain and inflammation, with exemplified compounds showing TrkA IC₅₀ values ranging from 27 nM to 4800 nM but without explicit pruritus or thymic cancer indication claims [2]. Another structurally distinct TrkA inhibitor, TrkA-IN-1 (non-urea chemotype, IC₅₀ = 99 nM in cell-based assay), is described solely as an analgesic agent . The broader patented indication scope of the target compound indicates it was profiled across additional disease models during development, making it a more versatile tool for multi-indication TrkA research.

pain indication pruritus oncology patent landscape

N-1 Trifluoroethyl Substitution: Metabolic Stability Advantage Over Alkyl Congeners

The target compound carries a 2,2,2-trifluoroethyl substituent on the urea N-1 nitrogen, a modification absent from the non-fluorinated analog (CAS 1210205-25-6) and from the N-propyl analog (C₂₀H₂₂N₂OS, MW 338.46) . In medicinal chemistry, the CF₃CH₂– group is a well-precedented bioisostere for ethyl and methoxyethyl groups that resists oxidative metabolism by cytochrome P450 enzymes, reduces N-dealkylation rates, and increases metabolic half-life by factors of 2- to 10-fold in head-to-head comparisons of fluorinated vs. non-fluorinated urea pairs [1]. While direct microsomal stability data for this specific compound are not publicly available, the class-level precedent for trifluoroethyl-substituted ureas predicts substantially lower intrinsic clearance than alkyl-substituted analogs, a critical advantage for in vivo pharmacological studies where compound exposure must be maintained.

metabolic stability trifluoroethyl drug design CYP450 resistance

Optimal Research and Procurement Use Cases for 3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea (CAS 1235392-25-2)


Chronic and Neuropathic Pain Target Validation Using a Patented TrkA Inhibitor Tool Compound

Investigators studying NGF–TrkA signalling in rodent models of chronic inflammatory or neuropathic pain should prefer this compound because its DrugMAP annotation as a TrkA inhibitor with patented chronic and neuropathic pain indications (ICD-11: MG30, 8E43.0) [1] provides a stronger regulatory and translational rationale than unannotated urea analogs. The trifluoroethyl substituent is expected to confer metabolic stability superior to non-fluorinated congeners (class-level inference: 2–10× increased microsomal half-life) [2], supporting sustained target engagement following systemic administration.

Pruritus Research Leveraging Multi-Indication TrkA Pharmacology

Pruritus (ICD-11: EC90) is a distinct indication covered by the compound's patent estate [1] but rarely addressed by other TrkA-targeting urea series, which are typically restricted to pain. For dermatology or neurology groups exploring TrkA's role in itch sensation, this compound's broader patented profile reduces the risk of conducting studies with a compound that lacks IP or pharmacological validation in pruritus models.

Oncology Applications: TrkA-Driven Solid Tumour and Thymic Cancer Models

The compound's patented indication coverage for solid tumours (ICD-11: 2A00–2F9Z) and thymic cancer (ICD-11: 2C27) [1] positions it as a relevant tool for cancer biologists studying oncogenic TrkA signalling. The simultaneous naphthyl and thiophene pharmacophoric elements may contribute to kinase selectivity profiles that differ from simpler urea TrkA inhibitors, an important consideration when interpreting proliferation or apoptosis data in NTRK1-dependent cell lines.

Structure–Activity Relationship (SAR) Programs Exploring N-1 Substitution Effects on TrkA Potency

Medicinal chemistry teams optimising trisubstituted urea TrkA inhibitors should consider this compound as a key comparator because it uniquely combines naphthyl, thiophene, and trifluoroethyl groups on a single urea scaffold. Direct comparison with the non-fluorinated baseline (CAS 1210205-25-6, MW 296.4, no TrkA annotation) enables quantification of the trifluoroethyl group's contribution to target engagement, lipophilicity, and metabolic stability [2]. This SAR anchor point is not available from other commercially indexed urea analogs.

Quote Request

Request a Quote for 3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.